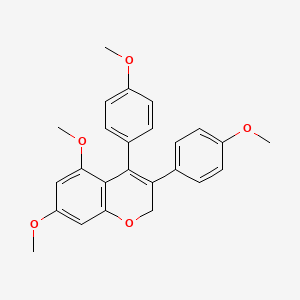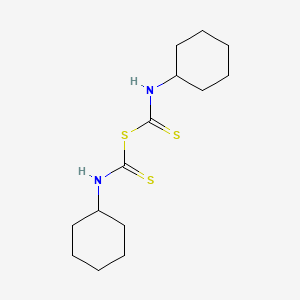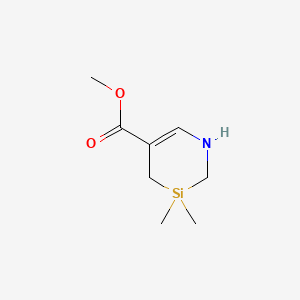
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is a brominated organic compound with the molecular formula C11H12Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone. The reaction typically involves the use of bromine in glacial acetic acid or 50% aqueous acetic acid . The reaction conditions include maintaining the temperature at around 70-80°C and using light irradiation to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully monitored to control the addition of bromine and maintain the desired temperature and irradiation conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-bromo-1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one.
Reduction: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-2-hydroxyacetophenone: Similar in structure but lacks the additional methylbutanone moiety.
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Another brominated acetophenone derivative with similar reactivity.
2-Bromo-4’-hydroxyacetophenone: Differing in the position of the bromine and hydroxy groups.
Uniqueness
2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the 3-methylbutanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19019-22-8 |
|---|---|
Molekularformel |
C11H12Br2O2 |
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)10(13)11(15)8-5-7(12)3-4-9(8)14/h3-6,10,14H,1-2H3 |
InChI-Schlüssel |
LDFIKBBDLGKYLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C1=C(C=CC(=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)



![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


acetate](/img/structure/B14008377.png)

